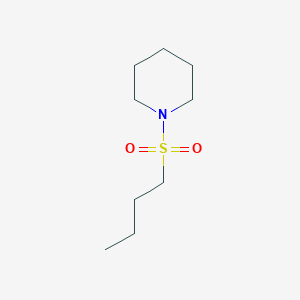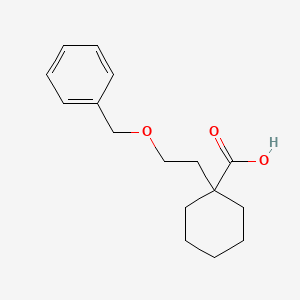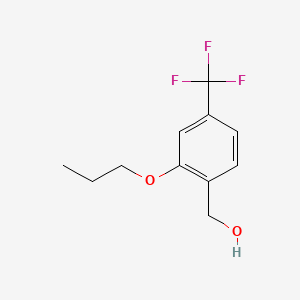
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C10H11F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a propoxy group and a methanol group. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxy-4-(trifluoromethyl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-propoxyphenol and trifluoromethylbenzene.
Reaction Conditions:
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Propoxy-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Propoxyphenyl)methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(4-(Trifluoromethyl)phenyl)methanol: Lacks the propoxy group, affecting its solubility and biological activity.
(2-Propoxy-4-methylphenyl)methanol: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.
Uniqueness
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol is unique due to the presence of both the propoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the propoxy group influences its solubility and reactivity. These combined features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H13F3O2 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
[2-propoxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C11H13F3O2/c1-2-5-16-10-6-9(11(12,13)14)4-3-8(10)7-15/h3-4,6,15H,2,5,7H2,1H3 |
Clé InChI |
SOZJNKOWHRIRCI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


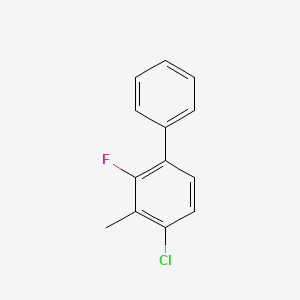
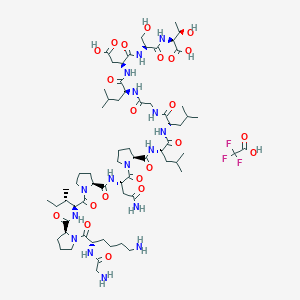
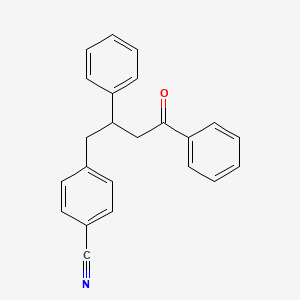
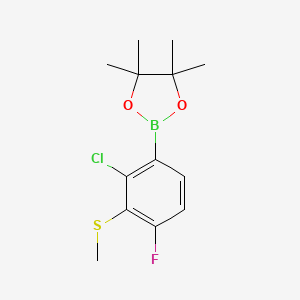
![N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide](/img/structure/B14015990.png)
![4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14015992.png)
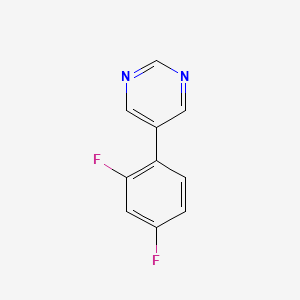

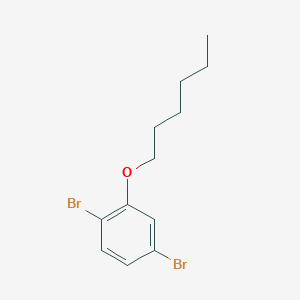

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
